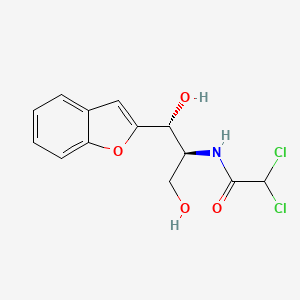
Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- is a synthetic organic compound that features a benzofuran ring, a dichloroacetamido group, and a propane-1,3-diol backbone
Vorbereitungsmethoden
The synthesis of Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Dichloroacetamido Group: This step involves the reaction of the benzofuran derivative with dichloroacetyl chloride in the presence of a base such as pyridine to form the dichloroacetamido group.
Attachment of the Propane-1,3-diol Backbone: The final step involves the reaction of the intermediate compound with propane-1,3-diol under suitable conditions to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the dichloroacetamido group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroacetamido group, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis of the dichloroacetamido group can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways involved depend on the specific biological context, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(2-Benzofuranyl)-2-(chloroacetamido)propane-1,3-diol and 1-(2-Benzofuranyl)-2-(bromoacetamido)propane-1,3-diol share structural similarities but differ in the halogen substituents.
Uniqueness: The presence of the dichloroacetamido group in Acetamide, N-(2-(2-benzofuranyl)-2-hydroxy-1-(hydroxymethyl)ethyl)-2,2-dichloro- imparts distinct chemical and biological properties, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
74599-88-5 |
|---|---|
Molekularformel |
C13H13Cl2NO4 |
Molekulargewicht |
318.15 g/mol |
IUPAC-Name |
N-[(1R,2S)-1-(1-benzofuran-2-yl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide |
InChI |
InChI=1S/C13H13Cl2NO4/c14-12(15)13(19)16-8(6-17)11(18)10-5-7-3-1-2-4-9(7)20-10/h1-5,8,11-12,17-18H,6H2,(H,16,19)/t8-,11+/m0/s1 |
InChI-Schlüssel |
FXNSMHZTLITRNN-GZMMTYOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C(CO)NC(=O)C(Cl)Cl)O |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(O2)[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C(CO)NC(=O)C(Cl)Cl)O |
Synonyme |
1-(2-benzofuranyl)-2-(dichloroacetamido)propane-1,3-diol 2-dichloroacetamido-1-(2-benzofuranyl)propane-1,3-diol BFDCA-POH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















